

recommended solvents and concentrations for 5-Aminomethyl-4-methyl-thiazol-2-ylamine

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Compound of Interest

Compound Name: 5-Aminomethyl-4-methyl-thiazol-2-ylamine

Cat. No.: B1592894

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Application Notes and Protocols for 5-Aminomethyl-4-methyl-thiazol-2-ylamine

Introduction

5-Aminomethyl-4-methyl-thiazol-2-ylamine is a heterocyclic amine belonging to the 2-aminothiazole class of compounds. This structural motif is of significant interest in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of biological activities, including potential as antimicrobial and anticancer agents.^{[1][2]} The presence of a primary amino group, a secondary amine, and the thiazole ring itself imparts specific physicochemical properties that are crucial for its handling and application in experimental settings. The aminomethyl group, in particular, can enhance interactions with biological targets through hydrogen bonding, making this compound a valuable building block for the synthesis of more complex bioactive molecules.^[1]

This document provides a comprehensive guide to the recommended solvents and concentrations for **5-Aminomethyl-4-methyl-thiazol-2-ylamine**, based on the known properties of structurally related compounds. These protocols are designed to provide researchers, scientists, and drug development professionals with a reliable starting point for their experimental work.

Physicochemical Properties and Solubility Profile

While specific experimental data for **5-Aminomethyl-4-methyl-thiazol-2-ylamine** is not extensively documented, its solubility characteristics can be inferred from its structure and data from analogous compounds such as 2-aminothiazole and 2-amino-4-methylthiazole. The molecule possesses both hydrogen bond donors (amino groups) and acceptors (nitrogen and sulfur atoms in the thiazole ring), suggesting a propensity for solubility in polar solvents.

Predicted Physicochemical Properties:

Property	Predicted Value/Characteristic	Rationale/Supporting Evidence
Molecular Formula	C ₅ H ₉ N ₃ S	Based on chemical structure. [1]
Molecular Weight	143.21 g/mol	Based on chemical structure. [1]
Appearance	Expected to be a solid, powder or crystalline.	Structurally similar compounds are solids at room temperature.[3][4]
Aqueous Solubility	Predicted to be high.	The presence of multiple nitrogen atoms and the aminomethyl substituent enhances hydrogen bonding with water. The related 2-aminothiazole has a water solubility of 100 g/L at 20°C.[1]
Organic Solvent Solubility	Predicted to be good in polar organic solvents.	Structurally related compounds show good solubility in methanol, ethanol, and ether. [1]
logP (Octanol/Water Partition Coefficient)	Predicted to be low (hydrophilic).	2-aminothiazole has a logP of 0.380, and 2-amino-4-methylthiazole has a logP of 0.84, indicating a preference for aqueous phases.[1]

Recommended Solvents for Stock Solutions:

The following table provides guidance on suitable solvents for preparing stock solutions of **5-Aminomethyl-4-methyl-thiazol-2-ylamine**. It is strongly recommended to perform a small-scale solubility test before preparing a large batch.

Solvent	Type	Predicted Solubility	Recommended Starting Concentration	Notes
Water (aqueous buffers)	Polar Protic	High	10-50 mM	The amine groups may allow for the formation of salts with acids (e.g., HCl) to further enhance aqueous solubility. Adjusting the pH may be necessary.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	High	10-100 mM	Caution: 2-aminothiazole derivatives have been reported to be unstable in DMSO at room temperature over extended periods, leading to discoloration and decomposition. [5] Prepare fresh solutions and store at -20°C or -80°C. Avoid multiple freeze-thaw cycles.
Ethanol (EtOH)	Polar Protic	Good	10-50 mM	A good alternative to DMSO for many

biological assays. Less toxic to cells than DMSO at higher concentrations.

Methanol
(MeOH)

Polar Protic

Good

10-50 mM

Can be used for stock preparation, but it is more volatile and toxic than ethanol.

N,N-Dimethylformamide (DMF)

Polar Aprotic

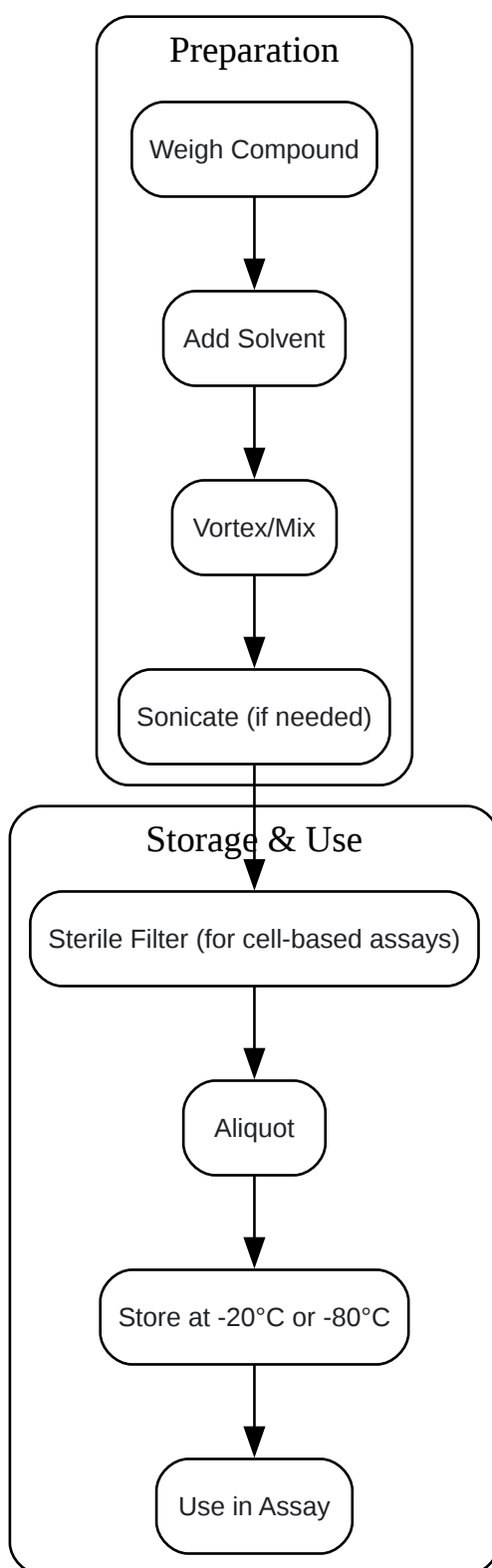
Good

10-50 mM

A strong polar aprotic solvent, useful if higher concentrations are required and solubility in other solvents is limited.

Protocols for Solution Preparation

General Workflow for Solution Preparation



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Caption: General workflow for preparing and storing solutions.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

- **5-Aminomethyl-4-methyl-thiazol-2-ylamine**
- Anhydrous, high-purity DMSO
- Calibrated analytical balance
- Microcentrifuge tubes or vials
- Vortex mixer
- Pipettes

Procedure:

- Calculation: Determine the mass of **5-Aminomethyl-4-methyl-thiazol-2-ylamine** required.
For 1 mL of a 10 mM solution (MW = 143.21 g/mol):
 - $\text{Mass (mg)} = 10 \text{ mmol/L} * 1 \text{ mL} * (1 \text{ L} / 1000 \text{ mL}) * 143.21 \text{ g/mol} * (1000 \text{ mg} / 1 \text{ g}) = 1.4321 \text{ mg}$
- Weighing: Carefully weigh out the calculated amount of the compound and place it into a sterile microcentrifuge tube or vial.
- Solubilization: Add the appropriate volume of DMSO to the tube. For 1.4321 mg, add 1 mL of DMSO.
- Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gentle warming (to no more than 37°C) or brief sonication in a water bath can be used to aid dissolution.
- Storage:

- **Crucial Stability Note:** Due to the potential for degradation of 2-aminothiazoles in DMSO at room temperature, it is imperative to handle the stock solution promptly.^[5]
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
- It is highly recommended to prepare fresh DMSO stock solutions for sensitive or long-term experiments.

Protocol 2: Preparation of a 10 mM Stock Solution in an Aqueous Buffer (e.g., PBS)

Materials:

- **5-Aminomethyl-4-methyl-thiazol-2-ylamine**
- Phosphate-Buffered Saline (PBS), pH 7.4
- 1 M HCl (for pH adjustment, if necessary)
- Calibrated analytical balance
- Conical tubes or vials
- Vortex mixer and/or magnetic stirrer
- pH meter

Procedure:

- **Weighing:** Weigh the required amount of the compound (e.g., 1.4321 mg for 1 mL of a 10 mM solution).
- **Initial Solubilization:** Add approximately 80% of the final desired volume of PBS to the compound.

- **Mixing:** Vortex or stir the solution. The compound is expected to be soluble in aqueous solutions, but gentle heating or sonication may be required.
- **pH Adjustment (Optional):** If solubility is limited, check the pH of the solution. The amino groups of the compound are basic. Cautiously add small volumes of 1 M HCl to lower the pH, which may form the hydrochloride salt of the compound and enhance solubility. Monitor the pH to ensure it remains within a range compatible with your intended application.
- **Final Volume:** Once the compound is fully dissolved, add PBS to reach the final desired volume and mix well.
- **Sterilization and Storage:** For use in cell culture, sterile-filter the solution through a 0.22 μm filter. Aliquot and store at -20°C or -80°C . Aqueous solutions are generally more prone to microbial growth, so sterile handling is critical.

Application-Specific Recommendations

In Vitro Cell-Based Assays

- **Solvent Choice:** Whenever possible, use a solvent with low cytotoxicity, such as ethanol or an aqueous buffer. If DMSO must be used, ensure the final concentration in the cell culture medium is low, typically $\leq 0.5\%$, to avoid solvent-induced artifacts.
- **Working Concentrations:** The optimal concentration will be assay-dependent. A typical starting point for screening is in the range of 1 μM to 100 μM . A serial dilution from the stock solution should be prepared in the appropriate cell culture medium immediately before use.

Biochemical Assays (e.g., Enzyme Inhibition)

- **Solvent Compatibility:** Ensure that the chosen solvent and its final concentration do not interfere with the assay components (e.g., enzyme activity, protein stability, detection reagents).
- **Concentration Range:** For initial IC_{50} determinations, a wide range of concentrations is recommended, for example, from nanomolar to high micromolar, depending on the expected potency of the compound.

Safety and Handling

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling **5-Aminomethyl-4-methyl-thiazol-2-ylamine**.^[6]
- Handle the compound in a well-ventilated area or a chemical fume hood.^[6]
- Avoid inhalation of dust and contact with skin and eyes.^[3] In case of contact, rinse thoroughly with water.
- Consult the Safety Data Sheet (SDS) for detailed safety information.

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